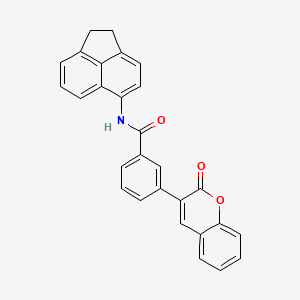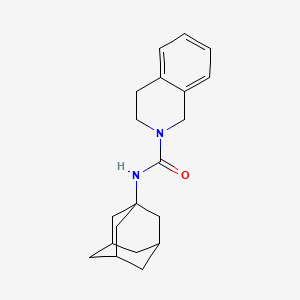![molecular formula C20H21ClN2OS B4063519 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B4063519.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic benefits in the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study highlights the synthesis of novel compounds related to N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, demonstrating significant antimicrobial and anti-proliferative activities. These compounds were shown to have broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as good activity against Candida albicans. Furthermore, some compounds exhibited pronounced anti-proliferative activity against human tumor cell lines, indicating potential for cancer therapy applications (Al-Mutairi et al., 2019).
Anti-Inflammatory Activities
Another study focused on the anti-inflammatory properties of derivatives, revealing that some compounds, including those related to this compound, have demonstrated good dose-dependent anti-inflammatory activity in vivo. This suggests their potential use in treating inflammatory conditions (Kadi et al., 2007).
Antiviral Activities
Research has also uncovered the antiviral potential of compounds structurally related to this compound. Some of these compounds showed modest anti-HIV-1 activity, highlighting the significance of the adamantyl group in enhancing antiviral effects (Balzarini et al., 2008).
Antidiabetic Activities
Another area of application is in the treatment of diabetes, where N-adamantyl-4-methylthiazol-2-amine, a compound with a similar structure, was found to significantly reduce hyperglycemia and oxidative stress in diabetic rats. This indicates the potential of adamantane derivatives in managing diabetes and its complications (Yang et al., 2014).
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c21-16-3-1-15(2-4-16)18(24)23-19-22-17(11-25-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORFDGRVZGJPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4063438.png)


![6-ethyl-4-{[methyl(2-morpholin-4-ylpropyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4063471.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4063488.png)

![4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4063493.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4063496.png)
![2-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063504.png)
![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063527.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4063534.png)

![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4063537.png)
